molecular formula C5H4F2N2O3 B13319685 5-(1,1-Difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1,1-Difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13319685
M. Wt: 178.09 g/mol
InChI Key: CCGALLYAAVINOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,1-Difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated heterocyclic compound The presence of fluorine atoms in organic molecules often results in significant changes in their physical, chemical, and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-Difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the introduction of the difluoroethyl group onto an oxadiazole ring. One common method is the nucleophilic fluorination of ketones or their derivatives, followed by cyclization to form the oxadiazole ring. Another approach involves the direct introduction of the difluoroethyl group onto an aromatic ring using difluoromethylation reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using cost-effective and readily available reagents. The use of nickel-catalyzed difluoromethylation of arylboronic acids with difluoroethyl chloride is one such method .

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-(1,1-Difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,1-Difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,1-Difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific structure, which combines the properties of the oxadiazole ring and the difluoroethyl group. This combination results in a compound with distinct physical, chemical, and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C5H4F2N2O3

Molecular Weight

178.09 g/mol

IUPAC Name

5-(1,1-difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C5H4F2N2O3/c1-5(6,7)4-8-2(3(10)11)9-12-4/h1H3,(H,10,11)

InChI Key

CCGALLYAAVINOT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NO1)C(=O)O)(F)F

Origin of Product

United States

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